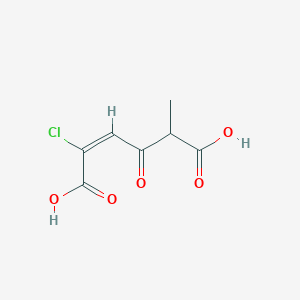
2-Chloro-5-methylmaleylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylmaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
This compound is an oxo carboxylic acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Formula : C7H7ClO5
- Molecular Weight : 206.58 g/mol
- Exact Mass : 205.9982 g
The structure of 2-chloro-5-methylmaleylacetate includes a chloro group, contributing to its reactivity and potential utility in synthetic pathways and metabolic studies.
Biochemical Applications
1. Metabolic Pathways
Research indicates that this compound can act as an intermediate in various metabolic pathways. For example, it has been shown to participate in the degradation processes of chlorinated compounds by certain bacterial strains, such as Sphingomonas sp. strain TTNP3. This strain utilizes alkylphenols and related compounds, suggesting that this compound may be involved in similar degradation pathways .
2. Enzyme Interaction Studies
The compound has been studied for its interactions with specific enzymes involved in chlorinated compound metabolism. For instance, chloromuconate cycloisomerases can transform derivatives of this compound into other biochemical products, indicating its role as a substrate in enzymatic reactions . This highlights its potential use in enzyme kinetics studies and metabolic engineering.
Environmental Applications
1. Bioremediation
Due to its chlorinated nature, this compound is of interest in bioremediation efforts aimed at detoxifying environments contaminated with chlorinated organic compounds. The ability of certain microorganisms to degrade this compound can be harnessed to develop bioremediation strategies for polluted sites .
2. Ecotoxicological Studies
The compound's effects on microbial communities and ecosystems can be studied to assess its environmental impact. Understanding how this compound affects microbial diversity and function is crucial for evaluating risks associated with its presence in the environment .
Synthesis and Derivatives
1. Synthetic Applications
This compound serves as a precursor for synthesizing various chemical compounds, including herbicides and other agrochemicals. Its derivatives are explored for their efficacy in agricultural applications . The synthesis pathways often involve chlorination reactions that modify the compound for specific uses.
| Application Area | Details |
|---|---|
| Biochemical Research | Intermediate in metabolic pathways; substrate for enzyme studies |
| Environmental Science | Potential use in bioremediation; ecotoxicological assessments |
| Synthetic Chemistry | Precursor for herbicides; modification through chlorination reactions |
Case Studies
Case Study 1: Metabolism by Sphingomonas sp.
A study highlighted the ability of Sphingomonas sp. strain TTNP3 to degrade alkylphenols, with intermediate formation of compounds like this compound. This research underscores the potential for utilizing this compound in bioremediation strategies targeting chlorinated pollutants .
Case Study 2: Enzymatic Transformation
Research involving chloromuconate cycloisomerases demonstrated the transformation of this compound into various products, emphasizing its role as a significant substrate in microbial metabolism . Such findings are essential for understanding the biochemical pathways involving chlorinated compounds.
Propriétés
Formule moléculaire |
C7H7ClO5 |
|---|---|
Poids moléculaire |
206.58 g/mol |
Nom IUPAC |
(E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C7H7ClO5/c1-3(6(10)11)5(9)2-4(8)7(12)13/h2-3H,1H3,(H,10,11)(H,12,13)/b4-2+ |
Clé InChI |
KECVAQLNZFMLLN-DUXPYHPUSA-N |
SMILES isomérique |
CC(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O |
SMILES canonique |
CC(C(=O)C=C(C(=O)O)Cl)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















